

Spectroscopic Data and Experimental Guide for 3-Nitrophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Nitrophenylboronic acid pinacol
ester

Cat. No.: B130391

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for **3-nitrophenylboronic acid pinacol ester**. It includes tabulated quantitative data, comprehensive experimental protocols for data acquisition, and a workflow diagram for NMR analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize this compound in their work.

NMR Spectroscopic Data

The following tables summarize the reported ^1H , ^{13}C , and expected ^{11}B NMR spectroscopic data for **3-nitrophenylboronic acid pinacol ester**. The data has been compiled from various sources and is presented for easy reference and comparison.

Table 1: ^1H NMR Spectroscopic Data for **3-Nitrophenylboronic Acid Pinacol Ester**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.63	t	1.8	1H	Ar-H
8.16	ddd	8.2, 2.3, 1.1	1H	Ar-H
8.09	dt	7.7, 1.3	1H	Ar-H
7.55	t	7.9	1H	Ar-H
1.36	s	-	12H	$-\text{C}(\text{CH}_3)_2$

Solvent: CDCl_3 , Spectrometer Frequency: 400 MHz

Table 2: ^{13}C NMR Spectroscopic Data for **3-Nitrophenylboronic Acid Pinacol Ester**

Chemical Shift (δ) ppm	Assignment
148.2	Ar-C ($\text{C}-\text{NO}_2$)
139.7	Ar-C
130.1	Ar-C
128.9	Ar-C
124.0	Ar-C
84.5	$-\text{C}(\text{CH}_3)_2$
24.9	$-\text{C}(\text{CH}_3)_2$

Solvent: CDCl_3 , Spectrometer Frequency: 101 MHz Note: The carbon atom attached to the boron atom is often not observed or is very broad in ^{13}C NMR spectra due to quadrupolar relaxation.

Table 3: Expected ^{11}B NMR Spectroscopic Data for **3-Nitrophenylboronic Acid Pinacol Ester**

Chemical Shift (δ) ppm	Linewidth	Comments
~34	Broad	The expected chemical shift is based on typical values for arylboronic acid pinacol esters. [1] The signal is characteristically broad due to the quadrupolar nature of the boron nucleus.

Experimental Protocols

The following protocols provide a general methodology for the acquisition of NMR spectra for **3-nitrophenylboronic acid pinacol ester**. These can be adapted based on the specific instrumentation and experimental goals.

Sample Preparation

- **Sample Purity:** Ensure the **3-nitrophenylboronic acid pinacol ester** is of high purity. Impurities can complicate spectral interpretation. Purification can be achieved by recrystallization or column chromatography.
- **Solvent Selection:** Deuterated chloroform (CDCl_3) is a common and suitable solvent for this compound. Other deuterated solvents such as acetone- d_6 , DMSO- d_6 , or benzene- d_6 may also be used depending on solubility and the desired chemical shift dispersion.
- **Concentration:**
 - For ^1H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.
 - For ^{13}C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.
 - For ^{11}B NMR, a concentration of approximately 4 mg in 0.65 mL of solvent is typically sufficient.[2]

- NMR Tube: Use a clean and dry 5 mm NMR tube. For ^{11}B NMR spectroscopy, it is advisable to use quartz NMR tubes to avoid the broad background signal from borosilicate glass tubes.
[\[2\]](#)
- Dissolution: After adding the solvent to the sample in the NMR tube, cap the tube and gently agitate or vortex until the sample is completely dissolved.

NMR Data Acquisition

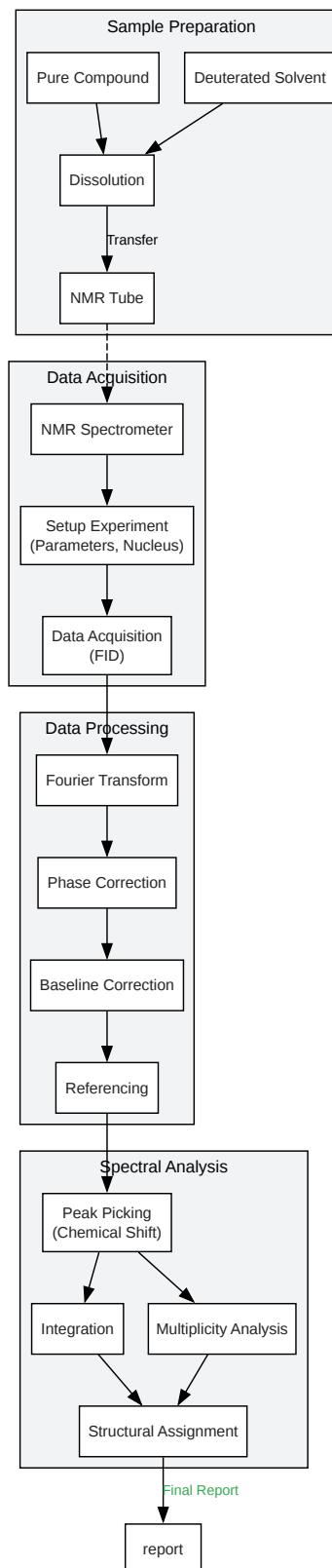
The following are general parameters for acquiring ^1H , ^{13}C , and ^{11}B NMR spectra. Specific parameters should be optimized for the spectrometer being used.

^1H NMR Spectroscopy:

- Spectrometer: 400 MHz or higher field instrument.
- Pulse Sequence: Standard single-pulse sequence (e.g., zg30).
- Acquisition Time: 2-4 seconds.
- Relaxation Delay (d1): 1-5 seconds.
- Number of Scans (ns): 8-16 scans.
- Spectral Width: A sweep width of approximately 12-16 ppm, centered around 5-6 ppm.
- Referencing: The residual solvent peak of CDCl_3 (δ 7.26 ppm) is used as the internal reference.

^{13}C NMR Spectroscopy:

- Spectrometer: 101 MHz or higher.
- Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay (d1): 2 seconds.


- Number of Scans (ns): 1024 or more, depending on the sample concentration.
- Spectral Width: A sweep width of approximately 200-250 ppm, centered around 100 ppm.
- Referencing: The solvent peak of CDCl_3 (δ 77.16 ppm) is used as the internal reference.

^{11}B NMR Spectroscopy:

- Spectrometer: 128 MHz or higher.
- Pulse Sequence: Standard single-pulse sequence.
- Acquisition Time: 0.1-0.2 seconds.
- Relaxation Delay (d1): 1 second.
- Number of Scans (ns): 1024 or more to achieve a good signal-to-noise ratio.
- Spectral Width: A wide spectral width of approximately 300-400 ppm, centered around 0 ppm.
- Referencing: An external standard, such as $\text{BF}_3\cdot\text{OEt}_2$ (δ 0 ppm), is typically used for chemical shift referencing.

NMR Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for acquiring and analyzing NMR spectroscopic data for a chemical compound like **3-nitrophenylboronic acid pinacol ester**.

[Click to download full resolution via product page](#)**NMR Data Acquisition and Analysis Workflow.**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. par.nsf.gov [par.nsf.gov]
- To cite this document: BenchChem. [Spectroscopic Data and Experimental Guide for 3-Nitrophenylboronic Acid Pinacol Ester]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130391#3-nitrophenylboronic-acid-pinacol-ester-nmr-spectroscopic-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com